molecular formula C18H21N5O4S B3016301 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921568-02-7

4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B3016301
CAS No.: 921568-02-7
M. Wt: 403.46
InChI Key: FAVIJAROOUFDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a structurally complex imidazole-thioacetamido backbone. Key structural elements include:

  • Imidazole core: Substituted at the 1-position with a 2-(cyclopropylamino)-2-oxoethyl group and at the 5-position with a hydroxymethyl moiety.
  • Thioacetamido linker: Bridges the imidazole ring to the benzamide moiety, a common pharmacophore in drug discovery for enhancing bioavailability and target binding .

Properties

IUPAC Name

4-[[2-[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c19-17(27)11-1-3-12(4-2-11)22-16(26)10-28-18-20-7-14(9-24)23(18)8-15(25)21-13-5-6-13/h1-4,7,13,24H,5-6,8-10H2,(H2,19,27)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIJAROOUFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:

Structural Analogues
Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Cyclopropylamino, hydroxymethyl, thioacetamido-benzamide ~477.5 (calculated) Not reported -
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido, 2,4-dinitrophenyl ~507.4 Antimicrobial, anticancer
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole, phenoxymethyl-triazole, 4-bromophenyl-thiazole ~659.5 α-Glucosidase inhibition
4-[4-(tert-butyl)cyclohexylamino]methyl-N-(2H-tetrazol-5-yl)benzamide Benzamide-tetrazole, tert-butylcyclohexyl, ethyl-methoxy-benzimidazole ~574.7 Not reported (structural)

Key Observations :

However, the presence of a 2,4-dinitrophenyl group in W1 increases molecular weight and may reduce solubility compared to the cyclopropylamino-hydroxymethyl substituents in the target compound.

Enzyme Inhibition: Compound 9c (from ) demonstrates α-glucosidase inhibition, a property linked to antidiabetic applications.

Structural Complexity : The tetrazole-containing analog () highlights how heterocyclic termini (e.g., tetrazole vs. benzamide) influence solubility and metabolic stability.

Pharmacological Potential
  • Antimicrobial Activity : Benzimidazole-thioacetamido derivatives (e.g., W1) show MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s hydroxymethyl group may improve membrane penetration.
  • Anticancer Activity : Analogues with aryl-thiazole substituents (e.g., 9c) exhibit IC₅₀ values of 10–25 µM against MCF-7 cells , suggesting the target compound’s cyclopropyl group could enhance cytotoxicity via DNA intercalation.
Physicochemical Properties
  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to bromophenyl (9c) or tert-butylcyclohexyl () substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.